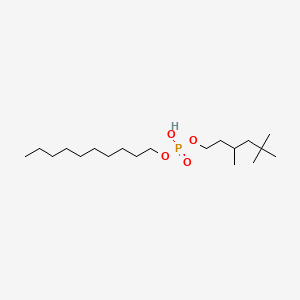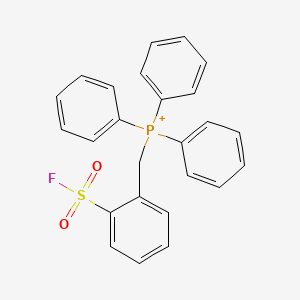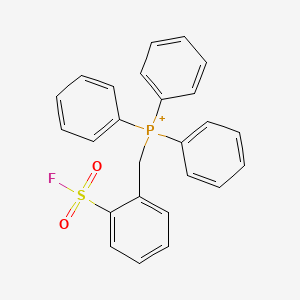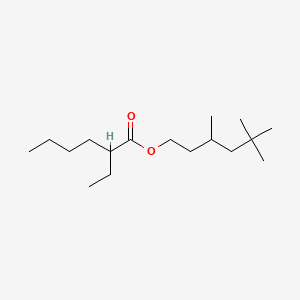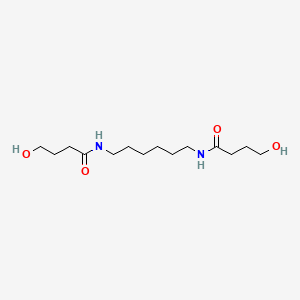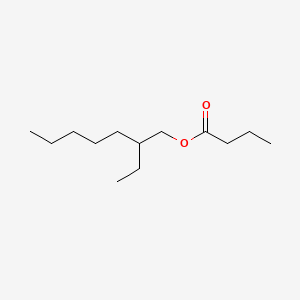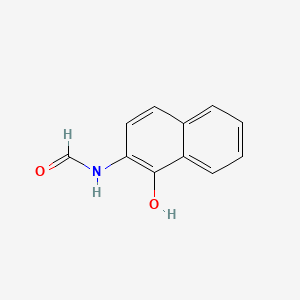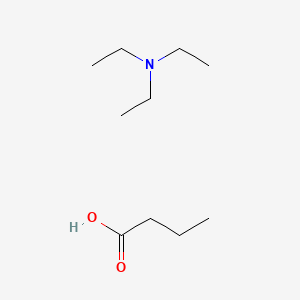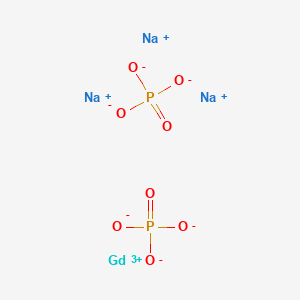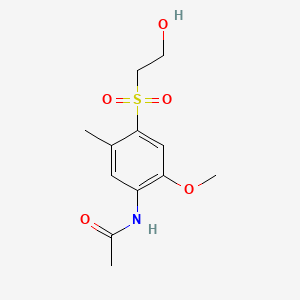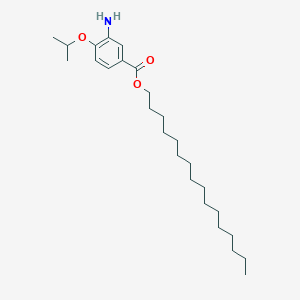
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with a hexadecyl group, and the aromatic ring is substituted with an amino group and an isopropoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester typically involves multiple steps One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group The esterification of the carboxyl group with hexadecanol is then carried out under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step. Continuous flow reactors and other advanced technologies may be used to streamline the process and reduce costs.
化学反応の分析
Types of Reactions
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
科学的研究の応用
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, ethyl ester
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, methyl ester
- Benzoic acid, 3-amino-4-(1-methylethoxy)-, butyl ester
Uniqueness
Benzoic acid, 3-amino-4-(1-methylethoxy)-, hexadecyl ester is unique due to its long hexadecyl ester chain, which imparts distinct physical and chemical properties. This long chain can enhance the compound’s solubility in non-polar solvents and its ability to interact with lipid membranes, making it particularly useful in certain industrial and biological applications.
特性
CAS番号 |
220229-87-8 |
|---|---|
分子式 |
C26H45NO3 |
分子量 |
419.6 g/mol |
IUPAC名 |
hexadecyl 3-amino-4-propan-2-yloxybenzoate |
InChI |
InChI=1S/C26H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29-26(28)23-18-19-25(24(27)21-23)30-22(2)3/h18-19,21-22H,4-17,20,27H2,1-3H3 |
InChIキー |
PTYHPOBRZDGZNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


